

Comparative analysis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine derivatives' potency

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Compound of Interest

Compound Name: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

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A Comparative Analysis of the Potency of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Derivatives and Related Compounds

This guide provides a comparative analysis of the biological potency of derivatives structurally related to **3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine**. Due to the limited availability of comprehensive studies on a homologous series of this specific scaffold, this report synthesizes data from various studies on analogous 1,3,4-thiadiazole and 1,2,4-triazole derivatives possessing a key benzylsulfanyl or benzylthio moiety. The primary therapeutic application investigated is anticancer activity, with a focus on cytotoxicity against various cancer cell lines.

Data Presentation: Potency of Benzylsulfanyl-Thiadiazole/Triazole Derivatives

The following table summarizes the in vitro anticancer potency, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), of several derivatives against a panel of human cancer cell lines. It is important to note that these compounds belong to different but structurally related series, and experimental conditions may vary between studies.

Compound ID	Derivative Class	Modifications	Cancer Cell Line	IC50 (μM)	Reference
1	N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide	4-methoxy on phenylacetamide	PC3 (Prostate)	22.19 ± 2.1	[1]
SKNMC (Neuroblastoma)	5.41 ± 0.35	[1]			
2	N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide	2-fluoro on phenylacetamide	HT29 (Colon)	12.57 ± 0.6	[1]
3	1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea	2-fluoro on phenylurea	HeLa (Cervical)	0.37	[2]
4	1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea	4-chloro on phenylurea	HeLa (Cervical)	0.73	[2]
5	1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea	2,6-difluoro on phenylurea	HeLa (Cervical)	0.95	[2]

6	3-(Nitrobenzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amine	Nitrobenzylthio at C3	Bcl-2 expressing cancer cells	Sub-micromolar	[3]
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Experimental Protocols

The most common method utilized to determine the anticancer potency of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

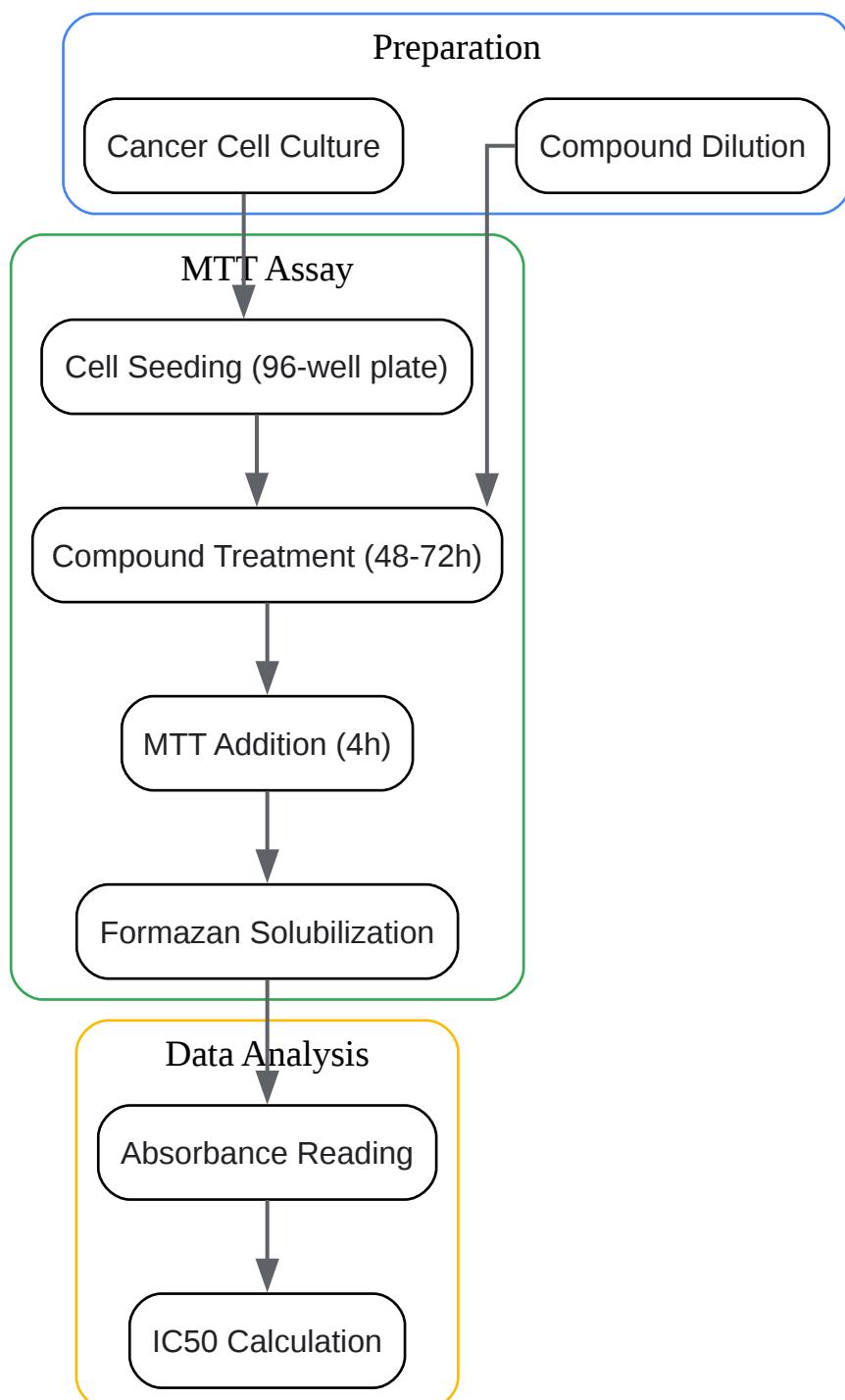
- Cell Seeding:
 - Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of complete culture medium.
 - The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
 - Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
 - The culture medium from the wells is replaced with 100 μL of the medium containing the various concentrations of the test compounds. A control group receiving medium with DMSO (vehicle) only is also included.
 - The plates are then incubated for an additional 48 to 72 hours under the same conditions.

- MTT Addition and Incubation:
 - Following the treatment period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
 - The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
 - The plate is gently shaken for 15 minutes to ensure complete solubilization.
 - The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
- Data Analysis:
 - The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) \times 100
 - The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

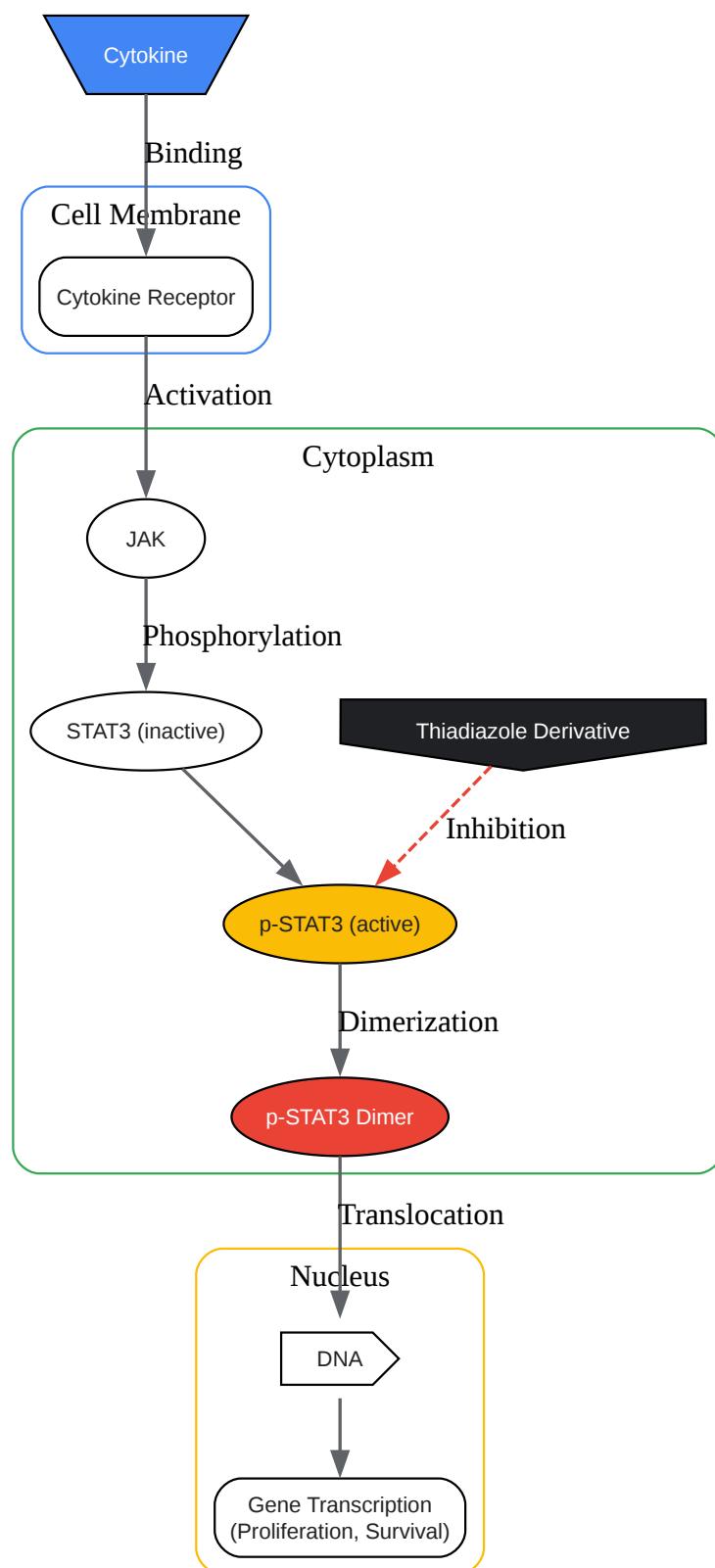
Signaling Pathways and Experimental Workflows

The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The STAT3 and tyrosine kinase pathways are frequently implicated.

Diagrams of Signaling Pathways and Workflows

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Caption: Experimental workflow for determining the IC₅₀ values of test compounds.



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